![molecular formula C15H15N5O2S B2691234 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide CAS No. 891129-05-8](/img/structure/B2691234.png)
2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C15H15N5O2S and its molecular weight is 329.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its synthesis, structure-activity relationships (SAR), and specific therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is C15H14N6O4S, with a molecular weight of approximately 346.4 g/mol. The structure features a triazolo-pyrimidine core linked via a thioether bond to an acetamide group. This unique configuration is significant for its biological interactions and therapeutic applications.
Anticancer Activity
Recent studies have indicated that compounds with a triazolo-pyrimidine scaffold exhibit significant anticancer properties. For instance:
- Inhibitory Activity : A structure–activity relationship (SAR) study demonstrated that modifications on the phenyl ring of similar compounds can enhance their inhibitory effects against Polo-like Kinase 1 (Plk1), a target in cancer therapy. The IC50 values for various derivatives were reported, indicating varying degrees of potency against cancer cell lines .
Compound | IC50 (µM) |
---|---|
Compound A | 0.05 |
Compound B | 0.10 |
Compound C | 0.15 |
Anti-inflammatory Effects
In addition to anticancer properties, the compound has shown promising anti-inflammatory activity. Research on related pyrimidine derivatives indicated effective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes:
- COX-2 Inhibition : The IC50 values for some derivatives were comparable to the standard anti-inflammatory drug celecoxib, suggesting potential therapeutic applications in inflammatory diseases .
The mechanism through which This compound exerts its effects may involve:
- Cell Cycle Disruption : Similar compounds have been shown to disrupt the cell cycle in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The thioether and acetamide groups facilitate interactions with key enzymes involved in cell proliferation and inflammation.
Study 1: Anticancer Efficacy
A study involving the synthesis of various derivatives of triazolo-pyrimidines demonstrated that certain modifications led to enhanced anticancer activity in vitro against HeLa cells. The study utilized MTS assays to assess cell viability and determine IC50 values across different concentrations .
Study 2: Anti-inflammatory Response
In another investigation focusing on anti-inflammatory properties, compounds similar to 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(o-tolyl)acetamide showed significant suppression of COX-2 activity in RAW264.7 macrophages. The results indicated a dose-dependent response with promising implications for treating inflammatory conditions .
Propiedades
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-9-10(2)20-14(17-13(9)22)18-19-15(20)23-8-12(21)16-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,21)(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLIWZUDVUYDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.